molecular formula C29H34N2O B12516209 N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide CAS No. 821007-62-9

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide

Cat. No.: B12516209
CAS No.: 821007-62-9
M. Wt: 426.6 g/mol
InChI Key: HTMHLBGJBTZBCX-UHFFFAOYSA-N
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Description

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide is a chemical compound known for its significant role in medicinal chemistry. It is a potent and selective ligand for the human CCR5 chemokine receptor, which is involved in various biological processes, including immune response and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide typically involves the reaction of 1-(3,3-diphenylpropyl)piperidin-4-amine with N-methyl-2-phenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to the CCR5 chemokine receptor, thereby modulating its activity. This interaction affects various signaling pathways involved in immune response and inflammation. The binding of the compound to the receptor inhibits the receptor’s interaction with its natural ligands, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide is unique due to its high selectivity and potency as a CCR5 receptor ligand. This specificity makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other similar compounds .

Properties

CAS No.

821007-62-9

Molecular Formula

C29H34N2O

Molecular Weight

426.6 g/mol

IUPAC Name

N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methyl-2-phenylacetamide

InChI

InChI=1S/C29H34N2O/c1-30(29(32)23-24-11-5-2-6-12-24)27-17-20-31(21-18-27)22-19-28(25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-16,27-28H,17-23H2,1H3

InChI Key

HTMHLBGJBTZBCX-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC4=CC=CC=C4

Origin of Product

United States

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